platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin is a useful research compound. Its molecular formula is C44H8F20N4Pt and its molecular weight is 1167.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different platinum complexes.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups using appropriate reagents[][1].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in C-H bond activation reactions[][1].
Biology: The compound is employed in oxygen sensing and imaging due to its photophysical properties.
Medicine: It is explored for use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the production of high-efficiency organic light-emitting diodes (OLEDs) and other luminescent materials[][1].
Mechanism of Action
The mechanism by which PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE exerts its effects involves its ability to interact with molecular oxygen and other substrates. The platinum center plays a crucial role in facilitating these interactions, leading to various catalytic and photophysical effects . The compound’s unique structure allows it to act as an efficient sensor and catalyst in different environments.
Comparison with Similar Compounds
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE is compared with other metalloporphyrins such as palladium(II) meso-tetra(pentafluorophenyl)porphine and rhodium(III) meso-tetra(pentafluorophenyl)porphine . While these compounds share similar structures, PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE is unique due to its enhanced photophysical properties and stability. This makes it particularly suitable for applications in oxygen sensing and photodynamic therapy.
Similar Compounds
- Palladium(II) meso-tetra(pentafluorophenyl)porphine
- Rhodium(III) meso-tetra(pentafluorophenyl)porphine
Properties
Molecular Formula |
C44H8F20N4Pt |
---|---|
Molecular Weight |
1167.6 g/mol |
IUPAC Name |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
InChI Key |
OXKPMKLTIJUTAM-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=C(C(=C(C(=C6F)F)F)F)F)C=C5)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.